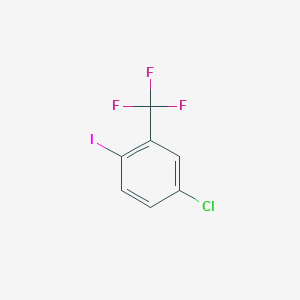

5-Chloro-2-iodobenzotrifluoride

Description

The exact mass of the compound 5-Chloro-2-iodobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-iodobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-iodobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMQJFVDZWIKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369149 | |

| Record name | 5-Chloro-2-iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23399-77-1 | |

| Record name | 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23399-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23399-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Chloro-2-iodobenzotrifluoride (CAS No. 23399-77-1)

Introduction: A Versatile Trifluoromethylated Building Block

5-Chloro-2-iodobenzotrifluoride is a halogenated aromatic compound distinguished by its unique substitution pattern: a trifluoromethyl group, a chlorine atom, and an iodine atom adorning a benzene ring. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in modern organic synthesis. The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.

The presence of two distinct halogen atoms—chlorine and iodine—at specific positions provides orthogonal handles for sequential, site-selective cross-coupling reactions. The greater reactivity of the carbon-iodine bond allows for selective functionalization at the 2-position, leaving the more robust carbon-chlorine bond at the 5-position available for subsequent transformations. This inherent reactivity profile enables the efficient and controlled construction of complex molecular architectures, making it a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical & Structural Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. The key characteristics of 5-Chloro-2-iodobenzotrifluoride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23399-77-1 | [2][3][4] |

| Molecular Formula | C₇H₃ClF₃I | [4][5] |

| Molecular Weight | 306.45 g/mol | [4][5] |

| IUPAC Name | 4-chloro-1-iodo-2-(trifluoromethyl)benzene | [3] |

| Appearance | Colorless or White to Yellow Liquid or Solid | [3] |

| Melting Point | 29-31 °C | [6] |

| Density | 1.97 g/cm³ | [6] |

| Flash Point | >110 °C | [6] |

| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)I | [5] |

| InChI Key | DRMQJFVDZWIKTE-UHFFFAOYSA-N | [3] |

Reactivity Profile and Synthetic Utility

The synthetic power of 5-Chloro-2-iodobenzotrifluoride stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while influencing the regiochemistry of nucleophilic attacks. However, its most significant utility lies in metal-catalyzed cross-coupling reactions.

Orthogonal Reactivity in Cross-Coupling

The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to transition metal catalysts (e.g., Palladium) than the carbon-chlorine (C-Cl) bond. This differential reactivity is the cornerstone of its utility, allowing for a two-step, regioselective functionalization strategy.

-

Step 1 (Iodine Position): The iodine at the C2 position can be selectively targeted in reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, leaving the chlorine atom untouched. This allows for the introduction of a wide array of substituents (aryl, alkynyl, vinyl, amino groups) ortho to the trifluoromethyl group.

-

Step 2 (Chlorine Position): The resulting product, now containing a chloro-substituent, can undergo a second cross-coupling reaction under more forcing conditions to modify the C5 position.

This stepwise approach provides a logical and efficient pathway to complex, highly substituted benzotrifluoride derivatives that would be challenging to synthesize otherwise.

Illustrative Workflow: Sequential Suzuki Cross-Coupling

The following diagram illustrates the logical workflow for the sequential functionalization of 5-Chloro-2-iodobenzotrifluoride.

Caption: Elaboration of the core scaffold into a complex target molecule.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki coupling at the C-I position. It is a self-validating system; successful execution relies on careful adherence to inert atmosphere techniques and reagent purity.

Objective: To synthesize 5-chloro-2-(4-methoxyphenyl)benzotrifluoride.

Materials:

-

5-Chloro-2-iodobenzotrifluoride (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium carbonate [K₂CO₃] (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Chloro-2-iodobenzotrifluoride, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene.

-

Reaction Setup: Evacuate and backfill the main flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio) to the main flask via syringe.

-

Catalyst Addition: Add the catalyst mixture to the main flask via syringe.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.

Safety and Handling

As a laboratory chemical, 5-Chloro-2-iodobenzotrifluoride must be handled with appropriate care. [7]

-

Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H413 (May cause long lasting harmful effects to aquatic life). [3]The signal word is "Warning". [3]* Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side-shields, and a lab coat. [8][9]Handle in a well-ventilated area or a chemical fume hood. [10]* Handling Precautions : Avoid contact with skin and eyes. [7]Do not breathe mist or vapors. [7]Wash hands thoroughly after handling. [3]Keep away from strong oxidizing agents. [7]* Storage : Store in a cool, dry, dark place in a tightly sealed container. [3]Room temperature storage is generally acceptable. [3] First Aid:

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. [7][8]* Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. [7][8]* Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. [8]* Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [7]

References

- 5-CHLORO-2-IODOBENZOTRIFLUORIDE | 23399-77-1.

- 5-Chloro-2-iodobenzotrifluoride | 23399-77-1.

- 5-Chloro-2-iodobenzotrifluoride | CAS 23399-77-1.

- 5-Chloro-2-iodobenzotrifluoride | 23399-77-1.

- 5-CHLORO-2-IODOBENZOTRIFLUORIDE CAS#: 23399-77-1. (No date).

- SAFETY DATA SHEET. (2021-12-24). Fisher Scientific.

- SAFETY DATA SHEET. (2025-09-07). Thermo Fisher Scientific.

- 2-Chloro-5-iodobenzotrifluoride.

- 3-Chloro-5-iodobenzotrifluoride.

- 5-Chloro-2-nitrobenzotrifluoride SDS, 118-83-2 Safety Data Sheets.

- 5-chloro-2-iodobenzotrifluoride Cas No.23399-77-1.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019-07-01). PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-CHLORO-2-IODOBENZOTRIFLUORIDE | 23399-77-1 [chemicalbook.com]

- 3. 5-Chloro-2-iodobenzotrifluoride | 23399-77-1 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5-Chloro-2-iodobenzotrifluoride | 23399-77-1 | YAA39977 [biosynth.com]

- 6. chemwhat.com [chemwhat.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physicochemical properties of 5-Chloro-2-iodobenzotrifluoride

An In-Depth Technical Guide to 5-Chloro-2-iodobenzotrifluoride: Properties, Synthesis, and Applications

Abstract

5-Chloro-2-iodobenzotrifluoride is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom, provides a versatile platform for the construction of complex molecules. The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes it a strategic building block, particularly in the pharmaceutical, agrochemical, and material science sectors.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity, key applications, and essential protocols for its analysis and safe handling.

Chemical Identity and Physicochemical Profile

5-Chloro-2-iodobenzotrifluoride, also known by its IUPAC name 4-Chloro-1-iodo-2-(trifluoromethyl)benzene, is a key intermediate in organic synthesis.[2] Its identity is established by the CAS Registry Number 23399-77-1.[3][4][5] The presence of both iodo and chloro substituents allows for selective, sequential reactions, a feature highly valued in multi-step synthetic campaigns.

The core physicochemical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and process development.

| Property | Value | Source(s) |

| CAS Number | 23399-77-1 | ,[3],[4] |

| Molecular Formula | C₇H₃ClF₃I | [6],[1],[5] |

| Molecular Weight | 306.45 g/mol | [6],[1],[5] |

| IUPAC Name | 4-chloro-1-iodo-2-(trifluoromethyl)benzene | ,[2] |

| Appearance | Colorless or White to Yellow Liquid or Solid | ,[1] |

| Melting Point | 28-31 °C | [6],[1],[3] |

| Boiling Point | ~235 °C; 219.6±40.0 °C (Predicted) | [1],[3] |

| Density | 1.95 - 1.97 g/cm³ | [1],[3],[4] |

| Flash Point | >110 °C | [3],[4] |

| Refractive Index | 1.5495 - 1.5515 | [3],[4] |

Strategic Reactivity and Synthetic Utility

The primary value of 5-Chloro-2-iodobenzotrifluoride as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This disparity allows for highly selective transformations, most notably in metal-catalyzed cross-coupling reactions.

Causality of Reactivity: In palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the oxidative addition step is the rate-determining step and occurs preferentially at the more labile C-I bond. This leaves the more robust C-Cl bond intact for subsequent, often harsher, reaction conditions. This two-stage reactivity is a cornerstone of convergent synthesis, enabling the efficient construction of complex molecular architectures from simpler fragments.[1]

Below is a conceptual workflow illustrating this principle of sequential cross-coupling.

Caption: Sequential reaction pathway for 5-Chloro-2-iodobenzotrifluoride.

Core Applications in Research and Development

The unique structural features of 5-Chloro-2-iodobenzotrifluoride make it an invaluable precursor in several high-value chemical industries.

-

Pharmaceutical Development : This compound is a key building block in the synthesis of various pharmaceuticals.[1] The trifluoromethyl group is a well-known bioisostere for other groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The halogenated benzene core is a common scaffold for creating compounds that target specific biological pathways, thereby improving drug efficacy.[1][7]

-

Agrochemicals : In the agrochemical industry, it serves as an intermediate for producing advanced herbicides, insecticides, and fungicides.[1][8] The specific arrangement of substituents can be modified to develop compounds with high efficacy and selectivity against target pests or diseases, contributing to more sustainable agricultural practices.[8]

-

Material Science : Researchers utilize this compound in the development of advanced materials, including specialized polymers and coatings.[1] The presence of fluorine imparts properties such as high thermal stability and chemical resistance, which are critical for materials used in demanding environments.[1][8] It also serves as a precursor for novel organic electronic materials.[9]

Caption: Relationship between structural features and applications.

Analytical and Quality Control Protocols

Ensuring the identity and purity of 5-Chloro-2-iodobenzotrifluoride is critical for its successful application in synthesis. A multi-faceted analytical approach involving chromatography and spectroscopy is standard practice.[10][11]

Recommended Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a production batch. Method validation according to ICH Q2(R1) guidelines is required for GMP applications.[10]

-

Sample Preparation : Accurately weigh approximately 10 mg of 5-Chloro-2-iodobenzotrifluoride and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation : Utilize an HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 70:30 (Acetonitrile:Water).

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : ~254 nm.

-

Injection Volume : 10 µL.

-

-

Data Acquisition : Inject the prepared sample and record the chromatogram for a sufficient duration (e.g., 15 minutes) to allow for the elution of the main peak and any potential impurities.

-

Data Analysis : Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Caption: Standard workflow for HPLC purity analysis.

Safety, Handling, and Storage

Proper handling of 5-Chloro-2-iodobenzotrifluoride is essential to ensure laboratory safety. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | |

| Pictograms | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation.H413: May cause long lasting harmful effects to aquatic life. | ,[12] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection. | ,[12] |

Storage and Handling Recommendations:

-

Storage : Store in a cool, dry, dark place in a tightly sealed container to prevent degradation.[3] Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Handling : Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[13] Wear standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.[13]

Conclusion

5-Chloro-2-iodobenzotrifluoride is a high-value, versatile chemical intermediate. Its well-defined physicochemical properties and, most importantly, its capacity for selective, sequential chemical modifications make it a powerful tool for synthetic chemists. Its established role in the creation of complex molecules for the pharmaceutical, agrochemical, and material science industries underscores its continued importance in advancing chemical innovation. Adherence to proper analytical and safety protocols is paramount to leveraging its full potential responsibly.

References

-

5-CHLORO-2-IODOBENZOTRIFLUORIDE CAS#: 23399-77-1. ChemWhat. [Link]

-

5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052. PubChem. [Link]

-

Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-chloro-2-iodobenzotrifluoride Cas No.23399-77-1. Henan Allgreen Chemical Co., Ltd. [Link]

-

4-Chloro-1-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | CID 2724524. PubChem. [Link]

-

5-Chloro-2-Iodobenzotrifluoride, min 98%, 100 grams. CP Lab Safety. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. The University of New Mexico. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | CID 2724524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-CHLORO-2-IODOBENZOTRIFLUORIDE | 23399-77-1 [amp.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. 23399-77-1 Cas No. | 5-Chloro-2-iodobenzotrifluoride | Matrix Scientific [matrixscientific.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Customized 5-chloro-2-iodobenzotrifluoride Cas No.23399-77-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 11. benchchem.com [benchchem.com]

- 12. 5-CHLORO-2-IODOBENZOTRIFLUORIDE | 23399-77-1 [amp.chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 5-Chloro-2-iodobenzotrifluoride for Advanced Research and Development

This document provides an in-depth technical overview of 5-Chloro-2-iodobenzotrifluoride (CAS No. 261951-51-9), a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will move beyond basic data to explore the practical applications and theoretical underpinnings that make this compound a valuable reagent.

Core Molecular Attributes and Physicochemical Profile

A precise understanding of a molecule's fundamental characteristics is paramount for its effective and safe utilization in any experimental context. 5-Chloro-2-iodobenzotrifluoride is a substituted aromatic compound with a unique electronic and steric profile, making it a versatile intermediate.

Molecular Formula and Weight

The molecular formula for 5-Chloro-2-iodobenzotrifluoride is C₇H₃ClF₃I .[1] This formula is derived from its structure, which consists of a benzene ring substituted with one chlorine atom, one iodine atom, and a trifluoromethyl group.

Based on the atomic masses of its constituent elements, the calculated molecular weight is 308.45 g/mol .[1] This value is fundamental for all stoichiometric calculations, ensuring precision in reaction setups and subsequent yield determinations.

Physicochemical Data Summary

The physical properties of 5-Chloro-2-iodobenzotrifluoride dictate its handling, storage, and behavior in various solvent systems. The data presented below has been compiled from reputable chemical data sources.

| Property | Value | Rationale and Implications |

| CAS Number | 261951-51-9 | The universally recognized identifier for this specific chemical substance. |

| Appearance | Colorless to light yellow liquid | Indicates the typical purity of the compound. Any significant deviation in color may suggest impurities or degradation. |

| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg | Its relatively high boiling point suggests low volatility at room temperature, simplifying handling but requiring heating for distillation. |

| Density | 1.956 ± 0.06 g/cm³ | Being significantly denser than water, it will form the lower layer in an immiscible aqueous mixture. |

| Flash Point | 79.7 ± 27.3 °C | This value is crucial for safety assessments, indicating the temperature at which it can ignite in the presence of an ignition source. |

Experimental Workflow: Preparation of a Standardized Solution

In many applications, particularly in quantitative analysis or reaction optimization, the preparation of a standardized solution is the first critical step. This protocol describes a self-validating system for preparing a 0.1 M solution of 5-Chloro-2-iodobenzotrifluoride in Dichloromethane (DCM), a common organic solvent.

Step-by-Step Protocol

-

Mass Calculation: The required mass is determined using the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) For a 100 mL (0.1 L) solution of 0.1 M: Mass = 0.1 mol/L × 0.1 L × 308.45 g/mol = 3.0845 g

-

Weighing and Transfer: Using an analytical balance, accurately weigh 3.0845 g of 5-Chloro-2-iodobenzotrifluoride. The use of an analytical balance is crucial for the precision required in a standardized solution. Transfer the weighed compound into a 100 mL Class A volumetric flask. The 'Class A' designation ensures the volume measurement is within a tight tolerance, a key aspect of this self-validating protocol.

-

Dissolution: Add approximately 50-60 mL of DCM to the volumetric flask. Swirl the flask gently to dissolve the compound. DCM is chosen for its ability to readily dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies removal post-reaction.

-

Dilution to Volume: Once the solute is fully dissolved, carefully add more DCM until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask. Avoid overshooting the mark, as this is an irreversible error that would compromise the solution's concentration.

-

Homogenization: Stopper the flask and invert it 15-20 times to ensure a homogenous solution. This step is critical to eliminate concentration gradients within the solution.

Workflow Visualization

The following diagram illustrates the logical flow of the standardized solution preparation protocol.

Caption: Workflow for preparing a 0.1 M solution of 5-Chloro-2-iodobenzotrifluoride.

Application in Suzuki-Miyaura Cross-Coupling

The presence of an iodine atom on the aromatic ring makes 5-Chloro-2-iodobenzotrifluoride an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.

Mechanistic Rationale

The C-I bond is significantly weaker than the C-Cl bond, leading to a high degree of chemoselectivity. The palladium catalyst will preferentially undergo oxidative addition into the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. This differential reactivity is a powerful tool for sequential, site-selective modifications of the aromatic core.

Generalized Reaction Scheme

The diagram below illustrates the logical relationship in a Suzuki-Miyaura coupling involving 5-Chloro-2-iodobenzotrifluoride.

Caption: Logical flow of a Suzuki-Miyaura cross-coupling reaction.

This selective reactivity allows for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this a desirable scaffold in drug discovery.

References

-

PubChem, National Center for Biotechnology Information. 5-Chloro-2-iodobenzotrifluoride. [Link]

Sources

An In-depth Technical Guide to 4-chloro-1-iodo-2-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-chloro-1-iodo-2-(trifluoromethyl)benzene, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role as a versatile building block in the synthesis of complex bioactive molecules. This guide aims to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and safety information.

Introduction: The Strategic Importance of Trifluoromethylated Aromatics

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1]

4-chloro-1-iodo-2-(trifluoromethyl)benzene is a prime example of a strategically functionalized aromatic compound. It features a trifluoromethyl group, a chloro atom, and an iodo atom on a benzene ring. This unique combination of substituents offers a powerful platform for synthetic chemists, providing multiple reactive handles for selective chemical transformations. The presence of both a chloro and an iodo group allows for differential reactivity in cross-coupling reactions, a key strategy in the construction of complex molecular architectures.[2]

This guide will explore the synthesis, properties, and synthetic utility of this valuable intermediate, highlighting its potential to accelerate the discovery and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is crucial for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | 4-chloro-1-iodo-2-(trifluoromethyl)benzene | [3] |

| Synonyms | 5-Chloro-2-iodobenzotrifluoride, 4-Chloro-2-(trifluoromethyl)-1-iodobenzene | [3] |

| CAS Number | 23399-77-1 | [3] |

| Molecular Formula | C₇H₃ClF₃I | [3] |

| Molecular Weight | 306.45 g/mol | [3] |

| Appearance | Not specified in readily available sources, likely a solid or liquid | - |

| Melting Point | Not specified in readily available sources | - |

| Boiling Point | Not specified in readily available sources | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Synthesis of 4-chloro-1-iodo-2-(trifluoromethyl)benzene

The synthesis of 4-chloro-1-iodo-2-(trifluoromethyl)benzene can be approached through several routes. A common and logical strategy involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway: Sandmeyer Reaction

A plausible and efficient synthesis starts from the commercially available 4-chloro-2-(trifluoromethyl)aniline. This aniline can be converted to the corresponding diazonium salt, which is then reacted with an iodide source to introduce the iodine atom.

Caption: Proposed synthesis of 4-chloro-1-iodo-2-(trifluoromethyl)benzene via a Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure based on established Sandmeyer reaction conditions.[4][5] Researchers should optimize the reaction parameters for their specific laboratory setup.

Materials:

-

4-chloro-2-(trifluoromethyl)aniline[6]

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Diethyl ether or other suitable extraction solvent

-

Sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-chloro-2-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with a dilute solution of sodium sulfite or sodium thiosulfate to remove any unreacted iodine, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-chloro-1-iodo-2-(trifluoromethyl)benzene.

-

Reactivity and Synthetic Applications

The presence of two different halogen atoms (iodine and chlorine) on the aromatic ring of 4-chloro-1-iodo-2-(trifluoromethyl)benzene allows for selective and sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling chemists to functionalize the 1-position selectively while leaving the 4-position available for subsequent transformations.[2]

Caption: Reactivity of 4-chloro-1-iodo-2-(trifluoromethyl)benzene in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck-Mizoroki Reaction: Reaction with alkenes to form substituted alkenes.

Application in the Synthesis of Kinase Inhibitors

Trifluoromethylated aromatic compounds are common motifs in many kinase inhibitors used in cancer therapy. While direct synthesis of approved drugs from 4-chloro-1-iodo-2-(trifluoromethyl)benzene is not widely documented in publicly available literature, its structural motifs are present in several important pharmaceuticals. For instance, the BRAF inhibitor Vemurafenib (PLX4032) and Dabrafenib contain related trifluoromethylphenyl and chlorophenyl moieties.[7][8][9] This highlights the importance of building blocks like 4-chloro-1-iodo-2-(trifluoromethyl)benzene in the synthesis of analogs and novel kinase inhibitors.[9]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, iodo, and trifluoromethyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the nature of the substituents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-chloro-1-iodo-2-(trifluoromethyl)benzene.

-

Hazard Identification: Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-chloro-1-iodo-2-(trifluoromethyl)benzene is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups allows for selective and sequential transformations, making it an ideal starting material for the construction of complex molecular architectures. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical and materials science.

References

- Supporting Information for a scientific article. (2023). Royal Society of Chemistry.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

-

PubChem. (n.d.). 4-Chloro-1-iodo-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- van der Veldt, A. A. M., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Research, 5(1), 63.

- Kircher, M. F., et al. (2017). Theranostics: Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(5), 1262–1273.

- Wu, H., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101.

- Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.

- Bioorganic & Medicinal Chemistry. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research.

- ResearchGate. (2022). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs).

- Google Patents. (n.d.).

- MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid.

- Journal of Medicinal Chemistry. (2021). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety.

- Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)

- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.

- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Chlorobutyl)benzene.

- Beilstein Journals. (n.d.).

- SciSpace. (2016).

- PubMed. (2001).

- Google Patents. (n.d.). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Smolecule. (n.d.). Buy 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | 1189352-83-7.

- Google Patents. (n.d.).

- PMC. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Chloro-2-(trifluoromethyl)aniline 97.

- Journal of Biomedical Research & Environmental Sciences. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | CID 2724524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2,3,5-trifluorobenzoic Acid [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thno.org [thno.org]

- 7. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 5-Chloro-2-iodobenzotrifluoride, a key building block in the development of pharmaceuticals and agrochemicals. The primary and most industrially viable route proceeds via a multi-step synthesis commencing with m-chlorobenzotrifluoride. This guide details the nitration to form 4-chloro-2-nitrobenzotrifluoride, subsequent reduction to 2-amino-4-chlorobenzotrifluoride, and the final transformation via a Sandmeyer-type diazotization and iodination. Each step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of key process parameters. This document is intended to serve as a valuable resource for researchers and process chemists in the fine chemicals industry.

Introduction

5-Chloro-2-iodobenzotrifluoride is a halogenated aromatic compound of significant interest in organic synthesis. Its trifluoromethyl group imparts unique electronic properties and metabolic stability, while the chloro and iodo substituents provide versatile handles for further chemical modifications, such as cross-coupling reactions. This trifunctional scaffold makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and crop protection.

The synthesis of 5-Chloro-2-iodobenzotrifluoride is not a trivial process and requires a carefully planned multi-step sequence. The most logical and widely practiced approach involves the functionalization of a readily available starting material, m-chlorobenzotrifluoride. This guide will elucidate the key transformations involved in this pathway, providing both theoretical understanding and practical, field-proven protocols.

The Primary Synthetic Pathway: A Three-Step Approach

The most efficient and scalable synthesis of 5-Chloro-2-iodobenzotrifluoride begins with m-chlorobenzotrifluoride and proceeds through the following key stages:

-

Step 1: Nitration of m-chlorobenzotrifluoride to introduce a nitro group, yielding 4-chloro-2-nitrobenzotrifluoride.

-

Step 2: Reduction of the nitro group to an amino group to form 2-amino-4-chlorobenzotrifluoride.

-

Step 3: Sandmeyer-type Diazotization and Iodination of the amino group to install the iodine atom, affording the final product, 5-Chloro-2-iodobenzotrifluoride.

This strategic sequence allows for the regioselective introduction of the required substituents onto the benzotrifluoride core.

Caption: The two stages of the Sandmeyer-type reaction for the final step.

Protocol 3: Synthesis of 5-Chloro-2-iodobenzotrifluoride

-

Materials:

-

2-Amino-4-chlorobenzotrifluoride

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Water

-

Ice

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Diazotization:

-

In a flask cooled to 0-5°C in an ice-salt bath, dissolve 2-amino-4-chlorobenzotrifluoride in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature. The completion of diazotization can be monitored using starch-iodide paper.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 5-Chloro-2-iodobenzotrifluoride.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel. [1]

-

-

Data Presentation

Table 1: Summary of Key Reaction Parameters

| Step | Reaction | Key Reagents | Typical Temperature (°C) |

| 1 | Nitration | HNO₃, H₂SO₄ | RT - 60 |

| 2 | Reduction | H₂, Pd/C | 80 - 120 |

| 3 | Diazotization/Iodination | NaNO₂, HCl, KI | 0 - 5 (Diazotization) |

Characterization of 5-Chloro-2-iodobenzotrifluoride

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns consistent with the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group, which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet corresponding to the trifluoromethyl group.

While specific spectral data for 5-Chloro-2-iodobenzotrifluoride is not readily available in public databases, the expected shifts can be predicted based on the analysis of similar halogenated benzotrifluoride derivatives. [2]

Conclusion

The synthesis of 5-Chloro-2-iodobenzotrifluoride is a well-established, albeit multi-step, process that relies on fundamental reactions in organic chemistry. The pathway described in this guide, commencing with m-chlorobenzotrifluoride, offers a reliable and scalable route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, during the nitration and diazotization steps is crucial for achieving high yields and purity. This in-depth guide provides the necessary theoretical framework and practical protocols to enable researchers and chemists to successfully synthesize 5-Chloro-2-iodobenzotrifluoride for their research and development needs.

References

- Method for synthesizing 2-amido-5-chlorobenzotrifluoride. CN101182295B.

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

Sources

A Technical Guide to Trifluoromethylated Aromatic Compounds: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design.[1] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate the physicochemical and biological properties of a parent compound.[1][2] Attaching a CF₃ group to an aromatic ring can significantly influence lipophilicity, metabolic stability, binding affinity, and acidity, making it a powerful tool for optimizing molecular behavior.[1][3] This guide provides an in-depth technical overview of the core characteristics of trifluoromethylated aromatic compounds, intended for researchers, scientists, and professionals in drug development. We will explore the unique properties imparted by the CF₃ group, delve into key synthetic methodologies, and examine its application in successful drug candidates.

The Trifluoromethyl Group: A Substituent of Unique Influence

The trifluoromethyl group is often considered a "super-methyl" group, but its electronic properties are vastly different. It is a potent electron-withdrawing group, primarily through the inductive effect of the three highly electronegative fluorine atoms.[2][4] This strong electron-withdrawing nature significantly alters the electron density of the attached aromatic ring, impacting its reactivity and the acidity of nearby functional groups.[2][5]

Electronic and Steric Profile

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than a C-H bond.[6] This inherent strength is the basis for the enhanced metabolic stability observed in many trifluoromethylated drugs.[5][7] While sterically larger than a hydrogen atom, the CF₃ group is often used as a bioisostere for a chlorine atom or a methyl group to fine-tune steric and electronic interactions with biological targets.[6][8]

The diagram below illustrates the powerful inductive electron-withdrawing effect (-I effect) of the trifluoromethyl group on an aromatic ring, which surpasses its weak resonance effect (+R effect), leading to an overall deactivation of the ring towards electrophilic substitution.

Caption: General workflow for radical trifluoromethylation of arenes.

Transition Metal-Catalyzed Cross-Coupling

Copper-mediated or -catalyzed reactions are particularly prevalent for forming Ar-CF₃ bonds. T[9]hese reactions often involve the coupling of an aryl halide or aryl boronic acid with a trifluoromethyl source.

Representative Reaction: Copper-Catalyzed Trifluoromethylation of Aryl Iodides This method allows for the direct installation of a CF₃ group onto an aromatic ring starting from a readily available aryl iodide.

Protocol:

-

Setup: To an oven-dried reaction vial, add the aryl iodide (1.0 equiv), a copper(I) source (e.g., CuI, 1.5 equiv), a fluoride source (e.g., KF, 5.0 equiv), and a trifluoromethyl source (e.g., TMSCF₃ or a derivative). 2[10]. Solvent: Add a suitable polar aprotic solvent such as DMF.

-

Reaction: Seal the vial and heat the reaction mixture to the specified temperature (e.g., 90-100 °C) for the required time (e.g., 4-6 hours) under an inert atmosphere (N₂). 4[9]. Workup: After cooling to room temperature, quench the reaction with aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Causality: The copper catalyst is essential for facilitating the cross-coupling process, likely proceeding through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition, transmetalation (or a related step to transfer the CF₃ group), and reductive elimination. The fluoride source is often crucial for activating the silicon-based CF₃ reagent.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents deliver a "CF₃⁺" equivalent to a nucleophilic aromatic ring. T[11]hese reactions are most effective on electron-rich arenes and heteroarenes.

Key Reagents:

-

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are powerful electrophilic trifluoromethylating agents. *[12] Togni Reagents: While often involved in radical pathways, they can also act as electrophilic reagents for certain nucleophiles.

[13][12]## 4. Applications in Approved Pharmaceuticals

The impact of trifluoromethylated aromatic compounds is clearly demonstrated by their prevalence in numerous blockbuster drugs.

[8][11][14]* Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis. The trifluoromethyl group on the pyrazole ring is crucial for its selective inhibition of the COX-2 enzyme. T[14]he CF₃ group occupies a hydrophobic pocket in the enzyme's active site, contributing to its binding affinity and selectivity.

-

Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) used to treat depression. The CF₃ group is located on a phenyl ring and its strong electron-withdrawing and lipophilic character is key to the drug's activity and ability to cross the blood-brain barrier. *[8][15] Aprepitant (Emend): An antiemetic drug used to prevent chemotherapy-induced nausea. It features two trifluoromethyl groups on a phenyl ring, which enhance its metabolic stability and binding affinity for the neurokinin-1 (NK-1) receptor.

Trifluoromethylated aromatic compounds are of paramount importance in modern chemical sciences, particularly in the realm of drug discovery. The unique combination of high electronegativity, lipophilicity, and metabolic stability conferred by the trifluoromethyl group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The continued development of novel and efficient synthetic methods for introducing the CF₃ group ensures that its role in the design of next-generation pharmaceuticals and advanced materials will only continue to expand. U[16][17]nderstanding the core characteristics and synthetic strategies associated with these compounds is essential for any scientist working at the forefront of molecular design and development.

References

- Togni reagent II - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENYKL7wxwL_PsT7M4qTenBHAHfPMmvFWYOP_v2Oc7sZeJ6Lu61qYA1YSbXGFEnbAzeHz-5E4lQ6I2gXeiahEkNGxP-_-u1E80bjpPcoXpHhgu1GPfh-UMpvMf-Za7SW6Fa8UMF6oMeMFs=]

- The mechanism of copper-catalyzed oxytrifluoromethylation of allylamines with CO2: a computational study - Organic Chemistry Frontiers (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6_cvtkcoh1eitcR8inxrjBymAvxmvyqAdaTuSyycx2njyxP891mARfgvceUJuX0aFN2cAeGqoW1INT8CLKbAy6j6dckXh69V5OouRa_2vNDaQtx5GmHZpXI8burMJ3mKDLBdrm_GAXWwhs9IZWdjQjTEqXCdA9Tr33rql]

- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkGG1cFZTtsMO1VaC6izsPjMFQCysVVMBKA1JYGK1OZV4ut-rRwiIaDiWtv4n-Zod3URafBEmQT8KWZVoP5ea2Bwf33ds0cv6JT9OKRYRf4SFDINuBd2LJK5x5P0GJJn7jnmTfFOy2lD7w28w=]

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECmpziALKnXbqnSiLsGLXAn8MajbovEwbV7qEm3C0ZT6MeLU9Lqg2WLF5-2PxW_o96x9EcJxzyWvEoWlKSNwKfV_-1JxhtJ1u7E1rWmIeGMWeanx2gCRh_kNSSEeQi3cxQ5Pom51WLa9PhNKyYSsNE6UqIT2roS4M8T7BF2yANHDWyDzXCyd8g0DAIKAyDcmGgxc-uN35SL3bMP3AgmxHxHnlQEA6BLoNBuvg3Sh-EuO02hLYTUG5w2w5esSlodbG0xoI6TYaj7aOH]

- Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZrEdvTgVhVVxjAQHtt0EKH55jahOZT03aRIbr8VdGLc6ZM5F5YHRJeEL3O6cvlJ-P4-LCNi-aC74-sZP803WcT_5jfEWm3iKJyMm0NfvXDma0aoTUmzsoMhQ6ZHkghJbodzWe2iHetMWtxK0=]

- Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA_7430CrCV1GNKvbuOik1Hmvj9RaaHavjwEEjaYM0xjJEnFEvmxFalNGjopPviB9h3FA9UZsc_I9lhTsZi9YRUCrAdHp-gtov0vpu7c0ilpTmXX5gEi5sZAGCmAHh7ImHoZvQrjzontG9uLxNUSNNEALFeJQd6mQI_d4V-26T6xz3ivPLL_BEZIeK]

- Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4rCBlWoWrRqndIxE-dOyU5u8S4w_GSBcGxAoYqZ8zTif4wrFjSDDoXiiDgZsLwg9oHqJ9KDycGhIqreXquasbeCHl7Bwsj0CQcQL7GHX6UYqfxeh8qD2VvbT5Qrllpx602seNcwrC8lPwZTpGGUEZDfov-d4RtbLIH62_25XcJdKqIz0SARQimxAiPxU5WuoujNCxi2Qgh2w=]

- Progress in copper-catalyzed trifluoromethylation - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE07bo7nFwSEdUxrxjMTv9dwSostIYrCeA7xTk0cibIgmIL07RHwPzouQZ57s6btJmEGwox5cdubiLmsr4ODtdHSE70szBz0ccEdWK92fkU5bb9eOylPerrHvRjEI4k0jR3kgZbGqvRw7UKSUM=]

- Togni Reagent II - Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBz7BtmtIxiE_QWTlUJ6iTRXyiMhi9R0P3RGTpIvxWO9mhkfpUV-IgJ3oszf1i0UjvaM0VO-7RUHjiMol8u3Lt8jNQMffr-mOCh1y4Z8j76N3Lu6ZFJL6PV8IlXV3rV2cBKRwk47gK7U9Jj5I9hMqUwXjqPGOuOW461RKC_vARU07GRxkQ1A==]

- Fluoroalkylation: Expansion of Togni Reagents - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZOEUIrwe1ndaU862fMztE24oX7D85ryGP9TKC552em5VslzV2ofn877_eYDNnpb_a7JRia4ngy42jCEHrngl7YSXbD87CezEO_Zzw5LD2r-LFUVZYixIIMN7Z38cTT2kh7pI_uhvjeKSCCryf5uHvNjSf0jkwxuk1llBK9QlCHeENnqHX4FLp4lj7QENJ5NRKqFzZgnccDX9zZSvA1aLE9WEmed5CX3jMN7bg1vngdUr9QBi0itu4]

- Langlois Reagent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Tk--b2q73ZN6u1rUvydjst8kwbOHs0q59XjTUJD21FN6T3dAozbPtiRL0Q0b3rWUNyYgYHdWJOxLAIySZkHFf9z3BozNNwjNKtzlGHSDGiVac1v6JhFMoIQ_juZ4avBu7ZAoQtZZvA9SLHZqejuQpnF0Yj_00t_z2Et1syae-dE_kXeVsApu]

- Recent advances in the application of Langlois' reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy_6qm5MaddZHg3ReZGvQDXDnoiO9WfGBLr8Xc6K1jzZFClJeIWr1D8uRgtGiqvZI4au7rCe_nXsz3c6NBRXLf-5kqhNV7cjmsT0skebliDIPgzBb9h0s6YxKiCyetnMoQa45CElL1-2bpA9rmKBDJUIa9_QCzZbZcZSoJ]

- Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY5tfjHAyDJgR1lgxcrLU24z8v7551pP4wYWtK9iHneyyOwI7A1FrbTsi3OM3jHM1pkW804rdj0ScCUoPCAVnFQxtrlht5cjBaio31dJeK1AQotM4v9am-ShHUWq4FF6M26GE5BSLnWGFTwy0x6EEcnOWiFqbdvmrDApvQBxUz--Ig415EbRyrmtBbFCKIzF7vFISiYl3sIsQgLnw=]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI4DZD9g3DJeTFGAdTCkGQpqo9rYPg9UEp6LbFTkwfR79tsMd_PMfcUWe0W5i99NurweoAqdL6iJgPBKeIwCadU3r86AQBYeYEoY_Zixwu9BRL19qQhI00sW71RTFTN2pHINLJ]

- Reagent of the month – November - Langlois reagent - SigutLabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENT9WY6q-lTNZrmHnmKIXsT9Go0B3voOQ9m9boNRpXYtcz24h1oLHPKlk0rXDdsEJJV_N_B2GD_ZKDfyI5g7ZciEn7vKDm7RkkWpQ6lYQTHLhj7prODYzsxvhwFptTdHEklEtid8VSo22f8Tkbji5zbVoubArirw==]

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOsm6ZcJkXe1sQ22mIHUykBSzywz72pPB0K0BrNzQshutmOu3BOcpY-ucz_EL8QnyIA-Gfbg_W6UXpZlfAuYHrwHYMBOf5-QMiBbZ0pkHxaMyPx3JQquJV1lSNw60yiz3M-O2Qu7OszijQ4JVg8D18tiBp8MHVrYMT0byo94y9juvwAGbVGHWC16CSKA5osEilJzOVO2n2lSfQd9dbKCkTqVv74DVj21K5CkAmzGwGolZUzPAq]

- The proposed mechanism of copper‐catalyzed trifluoromethylation of organohalides with FSO2CF2CO2Me … - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpdExjyVcgUjKswkVhRLEa839MKFy_hR5leslxknDI6HZM2NjgQLljxrYJNVBXk1ZCJ9h5FNgRQGa8_-azLXFhaVFRpSOa743DCLYu4dx7uhepvP-SGxGh3ubufGZ6f3S9Nsj0-Ytj3EbrEJw-6RKo7wL23h_KJcevXC_y_ATkpSjNusQJ4kb8bwwJqV5yrhW2huFMsFk7uDc7_cy27yNkjbzyZVp9C7-L5GmHs_3EHb3A9aSSu6GMgQBZsBPQozo9u-I6]

- Copper-Catalyzed Trifluoromethylation of Terminal Alkenes through Allylic C–H Bond Activation | Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtRzRAjEzy_dpjrsLqNhNNJ7lVvCdpEJ5Z1mnRUjNwA5uEu0P4sDpIBP2OMrzEhL3DywVWKG_THB54dRSYBv_Rcap4eY_8P0rEc69OyR2ZmEbH3ROe-9-vNCQnBjZzyiSJRKVFMzkAh1M=]

- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOetCs3tiUQKKSAgTnOXuzmpKvL57GBwutrwQq4MxajN2-KT10N9e50Dr19H69bomUKhuKbLDtCxtmBArEZDXR3rDgaPndefvzBoBN3VzTHyhucbtVzPDui4nZl2SNq46nQSiCWQQ9i_0iYgI=]

- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ4gvk95uSULKImkhtH89WxWWTKqP5EGhhybjsETSp-rH5xvJLjkqjZMwVwNjfdAy--dlMdwpmswpVF1kSTbJo3jwUUC6SJxDwwGJeGRIp0rvGwxJHhr07FXiOgDch4oaztub4eYuM26TjXuo=]

- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgHTWV83tT2VpReXskYuSNbIvLh92POWDjXQHQSsm2snm5m68f2JJ3pOKiLiRXTdanxtlSNjJzkFFSOQB8soJs48R79eEADfM_VHqdw_0E5VIcyJQuPjft-IJjVVaOVTHoi-1aV5zurryZmc7xjqsATYfv9ZVTEMpTbTZJv7uzCM1Rgb1HAsHSuFsRC4ElDHx29eaUokcb4DGpEBzYmWQXPMh6_ajbF4XG5GmT4UQVyURIJlsL]

- Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9d3wc3IMm2_r44xhWr57i8WFbWfA3-TsIP6c-q7h1Kl4c_Ngm8mwPz4j-bCGww6YshsN7nkox29ksD8jpCYTrIOSmNZP0ChJ1SpaAXYnmP0j31uHdCjaB6L7ukRJWzh1uo5M_LCuEPwNw-zxmHSXlai5ec5yfp_LgyyK3l1XWgSr_]

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - BJOC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOdbkmgd6plvpmIXzRbFIGaT-5vR739AB_m-7jS0wXRBHbtYpzMz3xnOa-SEX3mr0MO6vvp1wUoa9kiZSYIKuEkBnIEy27-biJGpNNG6oJHCObjnP-mdgNBQ-26xEQkdF5Dxbmefys8kAsiabdYmoH]

- The Impact of Trifluoromethyl Groups in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvUP-MmTTLiYGqewq0oUWRjqyXjUGSNeEGU-wqnUq5EhHUYTvry_GpGdXXJU2IceHYlQUJzQMpRxW4K9yTfh0KiePOdm9hgEiH963gav1Vb1ADCqeOMADfTHHkt4YrMtmg5Y3pkw1Tc9uQGIazKeJvuarnXissJYfvIfKpJLTVrcLRQDaU1G3RdwcnVDaCIA-gRvHG6nFtgQxio2aHG4g5z2aCWY2sQ_Aj]

- Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvcia-PLa-IL5Wb8Ja_aQlq39_9jDUaE2Po-44XHvrOS3feloSix39ImJZVG2ISl5iKP6eOIboqdf0i5jfEcGDvoivnzO_bBfj7RldX5g5RNuWkpcPaGu6qsTm2AJdvG1jsbv7SJFPhQyhFcQuJMXJsC6qUotkleS_Td6m]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeuckWwWUnV0u55hX04luOZD7BPv7Y3FEE0nefpZCEDqjci_qOpj3cf3DuY2uzOmYSVWqE4ez7pug32eR87YtY3TdV_AHghemz4Y6O4h4Nb0f1HOrWMDJUQav0TyLH6YRY1mhfxez7Ro3ht_GC]

- Trifluoromethylation - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOAMXNY2lAn0XxwGCYmszB9w7BTdM4FtIcBWHHjGUoKjW0gT5D9kI5YWGhyIk0JrVF--c8y3Vjtf0IU_6lLwHMsJmVc198xXtN_i5mTxt2qzFZOoIpd9h60rTd1q0H8FX3YQ_-0ngO9WWe9fZx]

- Trifluoromethyl group - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlfhcXaxC9yorWGbyCL4q0lUdmIjY8mjzieK9T1UU6PBePfRMsz-Tw9SiHUtqTnHc592hmbbdN8VJtroGoHhsYSHgieWakR4E810UFjuUHZlhfNDmvt1ok2OMPu38fycje9UZuIOWpGMfHO7M-hw==]

- Synthesis of trifluoromethylated arenes based on " aromatic to be " strategy. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8eqwgmmnwjf3XCC9V3---LnMwpSye49TGgjEyHJh-i_LQtX8cKjG4T7gpzl0lsegP_OEl-3lsXSaAYSGWdA25b5QJg9VWBdKr-Ek-qmq70Tn_xznO3M-dXaNUogEnxlYfs7Mm3oWyfnr-3hvJ7yZTKVVJhgfvwvms9htWI3eWTCEldq2OObXcnicMGnnfALixktHdMPl7zR3nIsNlnN2V92TJvbTI2MldnCroAdK1dg2HO6plqw==]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtzCHA_hwyBn-HfKbHiZK5NRdRRya4hQ12Ivji03tIkMvS-AAhsf1xgv2DjLnIs_4jAFWIZKx1MnCvvhrGlJ4e9a3FH0YP4M2BMY3vay3KpMKaCpuaF5mMY4yHT8S6csXp0xXl]

- Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5QB5gd55M0-3tf-OfVYipjZFkWHNsQUnJGP0rD8C1_pJUpFGldeO5sIVia__mYpJSZYwvP2whdmTbT7RZlqokd7hg9QgZR2dTzgP3Qn7LHOTfD_ZFC8l2BJ5B86dr_SIOU_LIZxXG0jO_awPDXKulAGQu8RPZAsmOo3SqNp32yepPcw_Ohbml-U5cOA==]

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDDtBvgY32hrxcuXi1AXDfJ2D71PPB6QcDXBKG-Tv2iRmAiybjDcdT9ys7EPIS1qn8wpI0bsL7z0zULNjD1TgNXK-aumON5J2KUkKV1owZC7XMHEjcVOh0XHUF1YoGtekD63MpEboQr9dY7ei84Gjz]

- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyu0GBjxkxkOaH7pij3FOFFrHCVHZ43xG2T7wn3LcFACGA0pZgqnHDxD0oPSOl50dn8bVugFXMjv2C5yCoEbVtOEb2GS4MWyCWGsNn1B0oE8Ludrf5VxWpHULWjGLMVBltQrhP9F4IAojXKGc=]

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuWJz9huF-pq78eDRIjk7x_41H77ix2A2SOfKzTR0LvtORuTytHKALWqTelb0kxeC8x0F46uLpfwv0ClMOHtIqeMf-uig2uRCLQ8FcrA94jhVSPr2oKZgz5NEAFmjImzge144=]

- Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg_Ws4uPEO0GDcU5M3NjLrYUNy0BklEBPQKy3p9kbn-_S6rwE1X2cBDEo5sc0e3_mKrKZBX-ltdEL7rMX-eNJZAEiUOi42H3sY9AQAudbtsnxJun2rPnQ4eZpn4XKrecCK2VoG5p_ub01_RYU=]

- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Journal of Chemical Information and Modeling - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0JMlv_8-CU6gm8SHfJSpS9xSEHaaUWJVznI5puJnslfyNAmNZe8ZslWs_3l27URLzJg9wlp2lmDfuyHvDk3rfJ1oQt1Wlka1pBP9rLwCQxgiieeGbTttBRVRv7ptDIoFfMmuc7iNWzTDJhb0=]

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEisxhyV2a112TPR7sGd1gWv4QPI7NRDWYByOoooRhOIF7lJCwroD16WS_-aCEczx9AVDnWiTEcS30EqTyC5c-cCkz_RTFc4OxyGBv65jT6IrRzxn4bcoAGSBT9naUL_l-Xb3CHpoVNxaQ7IYfj]

- Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXBeprG9yd3_PmVPJ0S6w7borAwhhmo6MVmn4XbIomMjH-adqVblPTAVZoFL4QeZIOw3VSzWVBToKTnZC8UaLRrcHk5mEhs93woU-48IZbyWNz3gmL8AgBYaqAP1K5aVgH]

- Cu(i)-mediated 18F-trifluoromethylation of arenes: Rapid synthesis of 18F-labeled trifluoromethyl arenes - Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpshGFwHUTQickdY0TQJ-sI6ZXijno5emyUF_zjJvgvv2HpdzsOutyqrizGs7W-JqqhjBR9YzZB08aFj4nCoKzFpwY0q0P4uZxOSH6RqH3c_VUEqqRjvnWYLiI1c5eoqDGLyeuZywtfFOYdX1DfwO9FsTYIo7K9N_Gr1VA]

- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEewy4vBkzOPV6BEcYRLWngHIsinwajMjkDHr21IZcKwYJ1cNObm4p7zHYYop-PAi67NfXJ8uvijJVcnVyODEYWZYmOW5ZSkX56s0DMMYkjQaxl1F1J1jPbip2_93efGNb0ano2fYzAWlfMnRcUKF5v_zzrp7uosWNsvmXTyfZese6wE1jrX7mcNCjLKI-XxI0CCuuDC7Bwt9Y7oR7qa1hvrdhecu6zC1Xv_NY4mB6aejhUL6Yd0A==]

- oa Editorial [The Trifluoromethyl Group in Organic Synthesis: Recent Developments (Guest Editor: Simon E. Lopez)] - Bentham Science Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDOQDtTAiS9XV8LZRucmA5dvtTjdfNT_poLD0rbz-3DQQGo4eu_BpL3CEbseQXXgQCrkkKtGr3njxG5yZzM6me0_KXdfuVfgbIfNFWyowaSyv7RzUb1DpWP4gEwjyUcriNLxKrwue0eQqPcMvzXAh61CchpTUwihtu_OXzS16iq-t2ZP6PKkVZ]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9gx4aCYOTG_gKXDHInJ7shLtp3CtjVm4kO2snkR-g2FT1gONPikqP3Mh3rvjyfjv0A4y5CvJB4MYBmtN-BGay2a9xsUQdKyYpHLJH5h37yFtF5eFvg7kCcAEUvbfvKTANKpCX]

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.

- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqGgOLOz47Slf29LP8txXFJXqWEVHYvEt0Lkom33qdqq55xeLM6P0OCx7NYjjQOGNt6yCJvDYzE0KcfnfXvxu9IP6vuKMsNOgt3Irm7d1tAbTb12PvDgNERnId6djoLgw-6ZU=]

- A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbNFxPIeSNYnHF3G8mOzTRm_RHcLrr8oSRgXXuQhL_UyJFBDcHwdTElcTflELFL8xhugCnHozbO1UHsziEa60HmrHWGDx3e6-qIM7_3JeEKQ6JcAmxdeVHlNtg0km0JgB4dWFe]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 12. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 13. Togni reagent II - Wikipedia [en.wikipedia.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. mdpi.com [mdpi.com]

- 16. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 17. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Researcher's Guide to Procuring 5-Chloro-2-iodobenzotrifluoride: From Supplier Vetting to Quality Control

In the intricate world of pharmaceutical and materials science research, the quality of starting materials is paramount. The selection of a seemingly simple reagent can be the determining factor in the success or failure of a complex synthesis. 5-Chloro-2-iodobenzotrifluoride, a versatile building block, is a case in point. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the commercial landscape of this critical compound, ensuring the procurement of high-quality material for reproducible and reliable results.

The Strategic Importance of 5-Chloro-2-iodobenzotrifluoride in Synthesis

5-Chloro-2-iodobenzotrifluoride (CAS No. 23399-77-1) is a key intermediate in the synthesis of a wide array of fluorinated compounds.[1][2] Its utility stems from the presence of three key functional groups on the benzene ring: a trifluoromethyl group, a chlorine atom, and an iodine atom. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodine and chlorine atoms provide orthogonal handles for a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse molecular fragments. This makes 5-chloro-2-iodobenzotrifluoride a valuable precursor for creating complex molecular architectures.[2]

Identifying Reputable Commercial Suppliers

A number of chemical suppliers offer 5-Chloro-2-iodobenzotrifluoride. While a comprehensive list is dynamic, the following table highlights some of the established vendors in the field. It is crucial to note that purity specifications, available quantities, and lead times can vary, and direct consultation with the supplier is always recommended.

| Supplier | Purity (Typical) | Available Quantities |

| Sigma-Aldrich (Ambeed) | 98% | 5g, 25g, 100g, 500g |

| Henan Allgreen Chemical | 97%, 98% | Inquire for details[1] |

| Santa Cruz Biotechnology | For Research Use Only | Inquire for details[3] |

| Matrix Scientific | - | Inquire for details[4] |

| CP Lab Safety | min 98% | 100g[5] |

A Step-by-Step Guide to Supplier Qualification

Making an informed decision on a supplier requires a systematic approach. The following workflow provides a logical progression from initial identification to final material qualification.

Caption: A systematic workflow for qualifying a chemical supplier.

Critical Quality Control: Beyond the Supplier's Certificate of Analysis

While the Certificate of Analysis (CoA) provided by the supplier is a primary source of information, it is imperative for the end-user to have a robust in-house quality control (QC) protocol. This ensures the material meets the specific demands of the intended application.

Key Analytical Techniques for In-House QC:

A multi-faceted analytical approach is essential for the comprehensive characterization of 5-Chloro-2-iodobenzotrifluoride.[6]

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the purity of the compound and for quantitative analysis.[6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent alternative for assessing purity and confirming the molecular weight and fragmentation pattern of the compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for elucidating the molecular structure and identifying any structurally related impurities.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.[6]

A Recommended In-House QC Protocol:

-

Visual Inspection: Upon receipt, visually inspect the material for any inconsistencies in color or form. The material is typically a colorless liquid or a white to yellow solid.

-

Solubility Check: Dissolve a small sample in a suitable solvent (e.g., deuterated chloroform for NMR) to check for any insoluble matter.

-

Purity Verification via HPLC or GC-MS: Run a sample on a calibrated HPLC or GC-MS system to confirm the purity stated on the CoA.

-

Structural Confirmation by NMR: Acquire ¹H and ¹³C NMR spectra to verify the chemical structure and ensure the absence of significant impurities.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the quality and ensure the safety of personnel.

Handling:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes, and do not breathe in dust or vapors.[8][9]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[1]